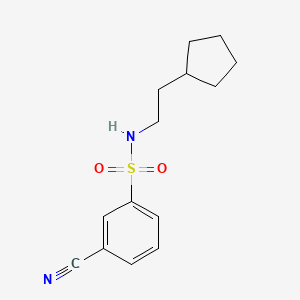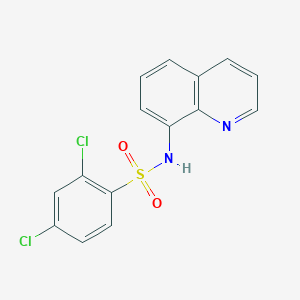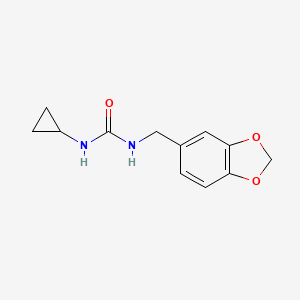![molecular formula C13H21N3O B7497511 1-Cyclopentyl-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea](/img/structure/B7497511.png)
1-Cyclopentyl-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CPU and is synthesized through a specific method. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CPU.
作用機序
The mechanism of action of CPU is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, CPU has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that CPU has various biochemical and physiological effects. In vitro studies have shown that CPU inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. Additionally, CPU has been shown to have anti-inflammatory properties and may reduce inflammation in the body.
実験室実験の利点と制限
One advantage of using CPU in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and potential treatments. However, one limitation is that the mechanism of action of CPU is not fully understood, which may make it difficult to interpret results.
将来の方向性
There are several future directions for research on CPU. One area of interest is its potential as a treatment for cancer. Further studies are needed to fully understand the mechanism of action of CPU and its potential as an anti-cancer agent. Additionally, studies are needed to determine the safety and efficacy of CPU in humans. Other potential applications of CPU include its use as a treatment for inflammatory diseases and its use in drug delivery systems.
合成法
CPU is synthesized through a specific method that involves the reaction between cyclopentyl isocyanate and 1,5-dimethylpyrrole-2-carboxaldehyde. The reaction takes place in the presence of a catalyst and results in the formation of 1-Cyclopentyl-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea. This method of synthesis has been optimized to produce high yields of pure CPU.
科学的研究の応用
CPU has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One area of interest is its potential as an anti-cancer agent. Studies have shown that CPU has the ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, CPU has been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
1-cyclopentyl-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-10-7-8-12(16(10)2)9-14-13(17)15-11-5-3-4-6-11/h7-8,11H,3-6,9H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBAXDVPXMPJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7497433.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7497436.png)
![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7497439.png)

![(E)-3-pyridin-3-yl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7497468.png)
![4-(1,3-benzodioxol-5-ylmethyl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B7497482.png)
![2-(1-adamantyl)-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7497485.png)
![N-[(4-chlorophenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide](/img/structure/B7497493.png)

![N-[(3,5-difluorophenyl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7497498.png)
![1-Cyclopentyl-3-[(4-fluorophenyl)methyl]urea](/img/structure/B7497516.png)
![N-[2-(1-benzyl-1H-benzimidazol-2-yl)propan-2-yl]benzamide](/img/structure/B7497522.png)
